2-(5-bromo-2-methylphenoxy)-2-methylPropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromo-2-methylphenoxy)-2-methylPropanoic acid is an organic compound with a molecular formula of C11H13BrO3. This compound is characterized by the presence of a bromine atom attached to a methylphenoxy group, which is further connected to a methylPropanoic acid moiety. It is a white to off-white crystalline powder and is primarily used as an intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-methylphenoxy)-2-methylPropanoic acid typically involves the bromination of 2-methylphenol followed by etherification and carboxylation. One common method starts with the bromination of 2-methylphenol using bromine in the presence of a catalyst such as iron(III) chloride. The resulting 5-bromo-2-methylphenol is then reacted with 2-bromo-2-methylpropanoic acid in the presence of a base like potassium carbonate to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is carefully monitored to avoid over-bromination, and the subsequent etherification and carboxylation steps are optimized for efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-bromo-2-methylphenoxy)-2-methylPropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 2-(5-azido-2-methylphenoxy)-2-methylPropanoic acid.
Oxidation: Formation of this compound.
Reduction: Formation of 2-(5-bromo-2-methylphenoxy)-2-methylpropanol.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-2-methylphenoxy)-2-methylPropanoic acid is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(5-bromo-2-methylphenoxy)-2-methylPropanoic acid involves its interaction with specific molecular targets. The bromine atom and the phenoxy group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-methylbenzoic acid: Similar structure but lacks the ether linkage and the additional methyl group.
2-Bromo-5-methylbenzoic acid: Similar bromination pattern but different positioning of the carboxylic acid group.
Uniqueness
2-(5-bromo-2-methylphenoxy)-2-methylPropanoic acid is unique due to its specific substitution pattern and the presence of both a bromine atom and a phenoxy group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H13BrO3 |
---|---|
Molekulargewicht |
273.12 g/mol |
IUPAC-Name |
2-(5-bromo-2-methylphenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13BrO3/c1-7-4-5-8(12)6-9(7)15-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |
InChI-Schlüssel |
RRWUVUVSIFSYJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Br)OC(C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.